3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione
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Overview
Description
3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrimidine and pyrimido rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-d]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine rings.
Scientific Research Applications
3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound and its derivatives have shown potential as antifungal and hypoglycemic agents.
Medicine: It is being explored for its potential use in treating atherosclerosis and other diseases.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds are structurally similar and exhibit varied biological activities, including antiproliferative and antioxidant properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their potential as CDK2 inhibitors and anticancer agents.
Uniqueness
3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidine-6,8-dione |
InChI |
InChI=1S/C7H9N3O2/c11-6-4-5-8-2-1-3-10(5)7(12)9-6/h4,8H,1-3H2,(H,9,11,12) |
InChI Key |
VLKVXSNTECOMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=O)NC(=O)N2C1 |
Origin of Product |
United States |
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